molecular formula C15H9N3O5S B2505986 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide CAS No. 892848-39-4

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide

Cat. No. B2505986
CAS RN: 892848-39-4
M. Wt: 343.31
InChI Key: UWILTKXAFSMEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide, also known as DBN, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide:

Fluorescence Probes in Biological Imaging

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide has been utilized as a fluorescence probe due to its unique photophysical properties. The compound’s fluorescence characteristics make it suitable for high-resolution imaging of biological samples, aiding in the visualization of cellular structures and processes .

High-Throughput Screening Assays

This compound has been employed in high-throughput screening (HTS) assays, particularly for identifying inhibitors of specific enzymes such as histone deacetylases (HDACs). Its robust fluorescence lifetime properties help minimize false positives, making it an effective tool in drug discovery .

Antitumor Activity Evaluation

Research has shown that derivatives of this compound exhibit significant antitumor activities. These derivatives have been tested against various cancer cell lines, demonstrating potent growth inhibition properties. This makes the compound a promising candidate for developing new anticancer therapies .

Optical Sensors

Due to its excellent fluorescence properties, N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide is also used in the development of optical sensors. These sensors can detect various biological and chemical substances with high sensitivity and specificity, which is crucial for environmental monitoring and medical diagnostics .

Biofilm Inhibition Studies

The compound has been studied for its potential to inhibit biofilm formation, particularly in pathogenic bacteria like Pseudomonas aeruginosa. Biofilms are a major factor in chronic infections, and compounds that can disrupt their formation are valuable in developing new antimicrobial strategies .

Photodynamic Therapy (PDT)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide has potential applications in photodynamic therapy, a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a suitable candidate for PDT .

Enzyme Inhibition Studies

The compound has been used to study the inhibition of various enzymes, including acetylpolyamine amidohydrolases (APAHs). These studies are essential for understanding enzyme function and developing inhibitors that can serve as therapeutic agents .

Chemical Synthesis and Derivatization

In synthetic chemistry, this compound serves as a versatile building block for creating a variety of derivatives with different functional groups. These derivatives can be tailored for specific applications in materials science, pharmaceuticals, and chemical biology .

Springer X-MOL

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5S/c19-14(8-3-1-2-4-10(8)18(20)21)17-15-16-9-5-11-12(23-7-22-11)6-13(9)24-15/h1-6H,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWILTKXAFSMEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide

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